
8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Review of the Chemistry and Pharmacology of 7-Methyljuglone
7-Methyljuglone (7-MJ), a biologically active naphthoquinone, is known for its variety of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. This compound has been a subject of interest due to its hemi-synthesis process and pharmacological significance. The review aims to compile the available chemical and pharmacological data on 7-MJ to serve as a foundation for future research and development efforts (Mbaveng & Kuete, 2014).
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines
8-Hydroxyquinoline (8-HQ) derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and antifungal effects. This review emphasizes recent developments in the synthesis of 8-HQ derivatives and their various pharmacological properties. These compounds have shown potential as building blocks for pharmacologically active scaffolds, offering therapeutic value against numerous diseases including cancer (Saadeh, Sweidan, & Mubarak, 2020).
8-Hydroxy-2′-deoxyguanosine (8-OHdG) as a Biomarker of Oxidative DNA Damage
The biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) is significant in identifying oxidative DNA damage caused by reactive oxygen species (ROSs), particularly in occupational exposure to nanomaterials. This systematic review indicates that 8-OHdG levels can serve as a reliable measure of oxidative damages in workers exposed to nanomaterials, emphasizing the importance of using biomarkers in evaluating occupational health risks (Omari Shekaftik & Nasirzadeh, 2021).
Assessing the Public Health Implications of Propylparaben
This review addresses the controversy over the safety of parabens, specifically propylparaben (PP), which is commonly used in personal care products, cosmetics, pharmaceuticals, and food. The study critiques the notion that long-term use equates to safety, suggesting that the endocrine-disrupting properties of PP and the large data gaps in hazard assessments necessitate a more cautious approach to its usage in consumer products (Vandenberg & Bugos, 2021).
Quality of Clinical Trials for Selected Priority Mental and Neurological Disorders
This review sheds light on the importance of substituted purine, especially 2, 6-disubstituted purine, in medicinal chemistry. The synthesis of purine/benzimidazole hybrids, targeting enhanced in vitro anticancer activities, represents a promising avenue in pharmaceutical research, highlighting the continuous need for innovative approaches in drug development (Yimer & Fekadu, 2015).
Propriétés
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-5-10-21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-9-7-6-8-13(15)2/h5-9,14,26H,1,10-12H2,2-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGDORBMNXYEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC=C)N(C(=O)N(C3=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

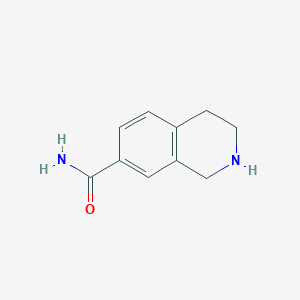
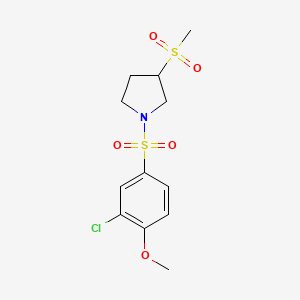
![3,4-difluoro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2405042.png)
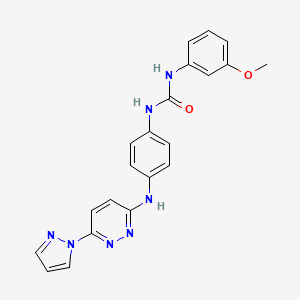
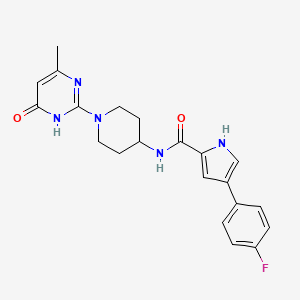
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2405047.png)
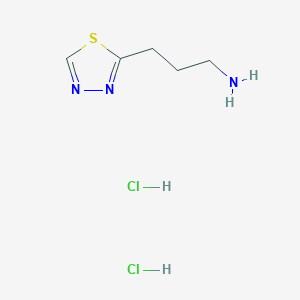
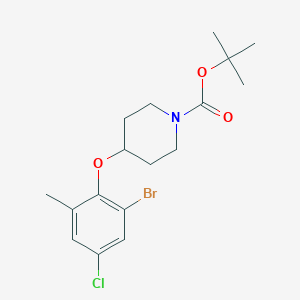
![N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2405054.png)
![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2405055.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2405056.png)
![2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2405057.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2405058.png)
![[1,2,3]Thiadiazol-5-yl-acetic acid](/img/structure/B2405062.png)